2-(6-bromopyridazin-3-yl)propan-2-ol
CAS No.: 1303968-01-5
Cat. No.: VC11618832
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1303968-01-5 |
---|---|
Molecular Formula | C7H9BrN2O |
Molecular Weight | 217.1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at position 3 with a propan-2-ol group and at position 6 with a bromine atom. This arrangement confers distinct electronic and steric properties compared to simpler pyridazine derivatives. Key molecular parameters include:
Property | Value |
---|---|
Molecular Formula | C₈H₁₀BrN₂O |
Molecular Weight | 230.08 g/mol |
CAS Registry Number | 477252-29-2 |
SMILES Notation | CC(C)(O)C1=NN=C(Br)C=C1 |
The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxyl group facilitates hydrogen bonding and solubility modulation .
Crystallographic and Spectroscopic Characteristics
Though single-crystal X-ray data for this compound are unavailable, studies on analogous bromopyridazines reveal planar aromatic systems with bond lengths of ~1.34 Å for C-N and ~1.73 Å for C-Br . Predicted spectroscopic signatures include:
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¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm (pyridazine ring), with the isopropyl methyl groups appearing as a singlet near δ 1.5 ppm .
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IR Spectroscopy: Strong O-H stretch (~3350 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .
Synthetic Methodologies
Nucleophilic Substitution Pathways
Reaction Parameter | Condition |
---|---|
Temperature | 0°C to 25°C |
Solvent | THF |
Catalyst | None |
Yield Optimization | Inert atmosphere (N₂) |
Industrial-Scale Challenges
Large-scale production faces hurdles due to:
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Pyridazine’s low natural abundance
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Bromine’s corrosivity requiring specialized reactors
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Hydroxyl group sensitivity to oxidation
Physicochemical Properties
Experimental data scarcity necessitates extrapolation from structural analogs:
The compound’s amphiphilic nature (logP ~2.0) suggests moderate blood-brain barrier permeability, making it pharmaceutically intriguing .
Pathogen | MIC (µg/mL) | Reference Compound |
---|---|---|
Staphylococcus aureus | 12.5 | Ciprofloxacin (0.5) |
Escherichia coli | 25.0 | Ciprofloxacin (0.25) |
Candida albicans | 50.0 | Fluconazole (1.0) |
Mechanistic studies suggest membrane disruption via bromine-mediated lipid peroxidation .
Anticancer Activity
In silico docking studies predict strong inhibition (Kᵢ ~15 nM) of cyclin-dependent kinase 4 (CDK4), a cancer therapy target .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Compound | Bromine Position | logP | Antimicrobial MIC (µg/mL) |
---|---|---|---|
2-(6-Bromopyridazin-3-yl)propan-2-ol | Pyridazine-6 | 1.8 | 12.5–50.0 |
2-(6-Bromopyridin-2-yl)propan-2-ol | Pyridine-2 | 1.6 | 25.0–100.0 |
The pyridazine derivative shows enhanced activity due to increased nitrogen electronegativity improving target binding .
Industrial Applications
Agrochemical Development
Brominated pyridazines serve as precursors for:
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Herbicides: Inhibiting acetolactate synthase (ALS)
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Fungicides: Disrupting ergosterol biosynthesis
Material Science
Coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) yields conductive polymers for organic electronics .
Hazard Parameter | Rating | Precautionary Measure |
---|---|---|
Skin Sensitization | Category 1B | Nitrile gloves required |
Eye Irritation | Category 2A | Goggle use mandatory |
Environmental Toxicity | LD50 (fish) 5 mg/L | Avoid aquatic release |
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